molecular formula C16H19NO2 B3298554 1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine CAS No. 897552-34-0

1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine

Cat. No. B3298554
CAS RN: 897552-34-0
M. Wt: 257.33 g/mol
InChI Key: UEDWXGBJKWDINU-UHFFFAOYSA-N
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Description

“1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is defined by its molecular formula, C16H19NO2 . Unfortunately, the specific 2D or 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is a solid at room temperature . Its molecular weight is 257.33, and its molecular formula is C16H19NO2 .

Scientific Research Applications

Anti-proliferative Agents

This compound has been used in the design and synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown potent anticancer activity against various human cancer cell lines .

EGFR-TK Inhibitors

The derivatives of this compound have been studied as promising EGFR-TK inhibitors . Some of these derivatives have shown significant inhibitory activity against EGFR-TK, with IC50 values comparable to known drugs like gefitinib .

HER3 and HER4 Inhibitors

Some derivatives of this compound have shown good activities against other EGFR family members, such as HER3 and HER4 . This makes them potential candidates for the development of new anticancer drugs .

Induction of Apoptosis

Certain derivatives of this compound have been found to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells . This suggests their potential use in cancer therapy .

Molecular Docking Studies

This compound and its derivatives have been used in molecular docking studies to understand their interactions with target proteins . These studies can provide valuable insights into the design of more effective drugs .

Green Chemistry

The synthesis of certain derivatives of this compound involves an oxidative ring closure of a hydrazine intermediate . This process uses sodium hypochlorite as the oxidant and ethanol as the solvent, making it a clean, green approach .

Synthesis of Triazolopyridines

This compound has been used in the synthesis of [1,2,4]triazolo[4,3-a]pyridines , a class of compounds that have various biological activities and can be used as molecular chemosensors .

Proteomics Research

“1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is sold as a biochemical for proteomics research . It can be used in various experiments to study protein function and interactions .

properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10,12H,11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDWXGBJKWDINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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